2-(4-iodo-2-methylanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide
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Overview
Description
2-(4-iodo-2-methylanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes an iodo-substituted aniline and a nitro-substituted thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-2-methylanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Iodination of 2-methylaniline: 2-methylaniline is reacted with iodine in the presence of an oxidizing agent to form 4-iodo-2-methylaniline.
Formation of the hydrazide: 4-iodo-2-methylaniline is then reacted with acetic hydrazide to form the corresponding hydrazide.
Condensation with 5-nitro-2-thiophene-carboxaldehyde: The hydrazide is condensed with 5-nitro-2-thiophene-carboxaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-2-methylanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the iodo group can yield a variety of functionalized products.
Scientific Research Applications
2-(4-iodo-2-methylanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-iodo-2-methylanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodo group can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-2-methylaniline
- 5-nitro-2-thiophene-carboxaldehyde
- 2-methylaniline
Uniqueness
2-(4-iodo-2-methylanilino)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C14H13IN4O3S |
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Molecular Weight |
444.25 g/mol |
IUPAC Name |
2-(4-iodo-2-methylanilino)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H13IN4O3S/c1-9-6-10(15)2-4-12(9)16-8-13(20)18-17-7-11-3-5-14(23-11)19(21)22/h2-7,16H,8H2,1H3,(H,18,20)/b17-7+ |
InChI Key |
KAPHAYUAXLGJFA-REZTVBANSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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